

OICR12694 TFA: A Technical Guide for Non-Hodgkin Lymphoma Research

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Compound of Interest

Compound Name: OICR12694 TFA

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This document provides an in-depth technical overview of OICR12694 trifluoroacetate (TFA), a potent and selective small-molecule inhibitor of B-cell lymphoma 6 (BCL6), for its application in non-Hodgkin lymphoma (NHL) research, with a particular focus on diffuse large B-cell lymphoma (DLBCL). OICR12694 represents a promising therapeutic candidate due to its low nanomolar potency, oral bioavailability, and favorable preclinical safety profile.

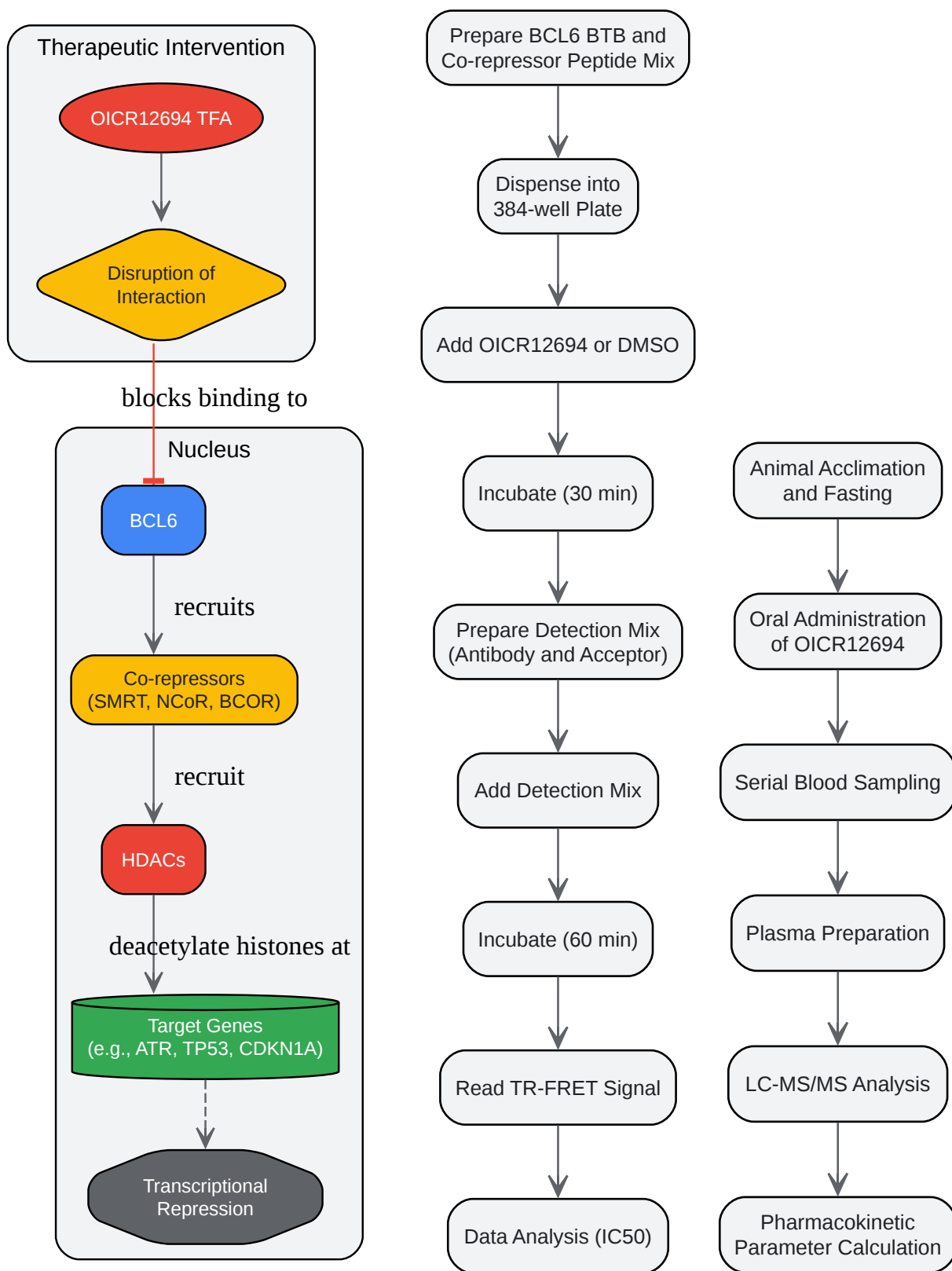
Introduction to OICR12694 TFA

OICR12694 is a novel, orally bioavailable inhibitor of the BCL6 BTB domain.^{[1][2]} BCL6, a transcriptional repressor, is a master regulator of the germinal center reaction and is frequently deregulated in several types of NHL, most notably DLBCL.^{[1][2]} By disrupting the protein-protein interaction between BCL6 and its co-repressors, OICR12694 effectively reverses the transcriptional repression of BCL6 target genes, leading to the inhibition of tumor cell growth.^[1]

Mechanism of Action and Signaling Pathway

OICR12694 functions by binding to the lateral groove of the BCL6 BTB domain, a critical region for the recruitment of co-repressor complexes such as SMRT, NCoR, and BCOR. This binding event physically blocks the interaction between BCL6 and its co-repressors, thereby preventing the recruitment of histone deacetylases (HDACs) and other chromatin-modifying enzymes to the promoter regions of BCL6 target genes. The abrogation of this repressive complex leads to the re-expression of genes involved in critical cellular processes such as cell cycle control, DNA

damage response, and differentiation, ultimately inducing anti-proliferative effects in BCL6-dependent lymphoma cells.



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References

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- 2. unmc.edu [unmc.edu]
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